molecular formula C19H21N5O3 B5312645 2-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE

2-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5312645
M. Wt: 367.4 g/mol
InChI Key: ABJKEEHNXXRPAZ-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a phenylethylacetamide moiety

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-26-16-9-8-15(12-17(16)27-2)19-21-23-24(22-19)13-18(25)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJKEEHNXXRPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common approach is the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the phenylethylacetamide moiety can be synthesized through amide bond formation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step, as well as advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted amides from nucleophilic substitution .

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The dimethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

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